molecular formula C18H22N4O2S B2920565 4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379988-97-1

4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2920565
CAS No.: 2379988-97-1
M. Wt: 358.46
InChI Key: UMGZQFLVRABIMJ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a thiazole-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The pyrimidine core can be reduced to form different derivatives.

    Substitution: The piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrimidine core can yield various reduced pyrimidine derivatives.

Scientific Research Applications

4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The thiazole and piperidine moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}quinoline

Uniqueness

4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-18(16-10-25-12-21-16)22-6-4-13(5-7-22)9-24-17-8-15(19-11-20-17)14-2-1-3-14/h8,10-14H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZQFLVRABIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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